molecular formula C6H5ClN4 B1650747 4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine CAS No. 1196155-93-7

4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine

Cat. No.: B1650747
CAS No.: 1196155-93-7
M. Wt: 168.58
InChI Key: NGNMWSZUKPXHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine is a heterocyclic compound with the molecular formula C6H5ClN4. It is characterized by a fused ring system consisting of pyrazole and triazine rings.

Preparation Methods

The synthesis of 4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine typically involves the reaction of amine-substituted pyrazole with substituted isothiocyanate in the presence of acetonitrile (CH3CN) and dimethylformamide (DMF) at ambient temperature . The reaction proceeds through nucleophilic addition, leading to the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.

    Cyclization: It can form additional ring structures through cyclization reactions.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine involves its interaction with specific molecular targets, leading to various biological effects. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can result in the inhibition of enzyme activity or the activation of signaling pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-4-2-5-8-3-9-6(7)11(5)10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNMWSZUKPXHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501243060
Record name 4-Chloro-7-methylpyrazolo[1,5-a]-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196155-93-7
Record name 4-Chloro-7-methylpyrazolo[1,5-a]-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196155-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-methylpyrazolo[1,5-a]-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine
Reactant of Route 2
4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine
Reactant of Route 3
4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine
Reactant of Route 4
4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine
Reactant of Route 5
4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine
Reactant of Route 6
4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.